
((((3-(Aminomethyl)phenyl)methyl)amino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((((3-(Aminomethyl)phenyl)methyl)amino)methyl)phenol: is an organic compound with the molecular formula C14H16N2O. It is a complex molecule featuring both amine and phenol functional groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis begins with the reaction of benzylamine with formaldehyde to form a Schiff base.
Step 2: The Schiff base is then reduced using sodium borohydride to yield the corresponding amine.
Step 3: This amine is further reacted with phenol under acidic conditions to form the final product, ((((3-(Aminomethyl)phenyl)methyl)amino)methyl)phenol.
Industrial Production Methods: Industrial production typically involves the same synthetic route but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The amine groups can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biochemical probe due to its amine and phenol groups.
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
- Utilized in the production of polymers and resins.
- Serves as a stabilizer in certain chemical formulations.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules. The amine groups can form hydrogen bonds and ionic interactions with proteins and nucleic acids, while the phenol group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Phenol: A simpler compound with only a hydroxyl group attached to an aromatic ring.
Aniline: Contains an amine group attached to an aromatic ring.
Benzylamine: Features a benzyl group attached to an amine.
Uniqueness:
- The presence of multiple functional groups allows for a wider range of applications in various fields.
((((3-(Aminomethyl)phenyl)methyl)amino)methyl)phenol: combines both amine and phenol functionalities, making it more versatile in chemical reactions.
Properties
CAS No. |
81155-58-0 |
|---|---|
Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
2-[[[3-(aminomethyl)phenyl]methylamino]methyl]phenol |
InChI |
InChI=1S/C15H18N2O/c16-9-12-4-3-5-13(8-12)10-17-11-14-6-1-2-7-15(14)18/h1-8,17-18H,9-11,16H2 |
InChI Key |
JCYUGANPTPZBBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=CC(=C2)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal](/img/structure/B12664990.png)
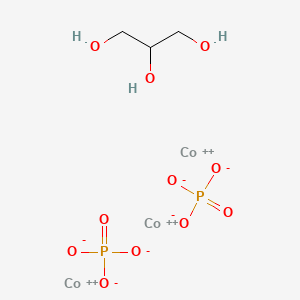

![N-[(Dibutylamino)methyl]methacrylamide](/img/structure/B12665005.png)
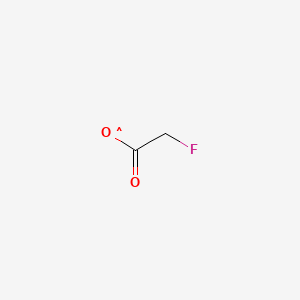

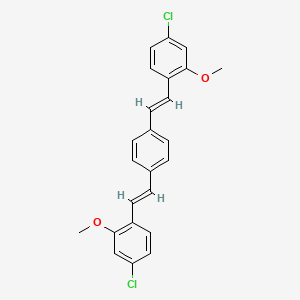
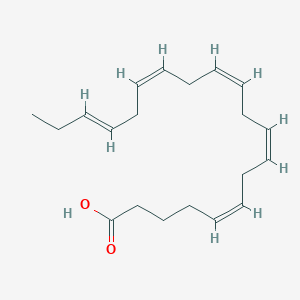
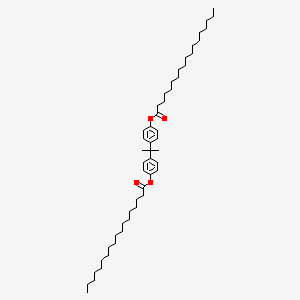
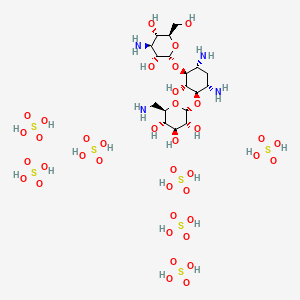
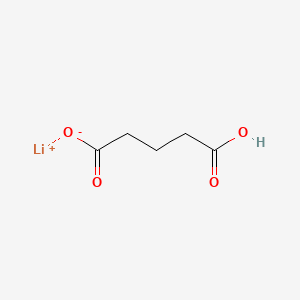
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)
